molecular formula C6H6O9S3 B1615911 Benzene-1,3,5-trisulfonic acid CAS No. 617-99-2

Benzene-1,3,5-trisulfonic acid

Cat. No.: B1615911
CAS No.: 617-99-2
M. Wt: 318.3 g/mol
InChI Key: RBUBFLVZIXNHTE-UHFFFAOYSA-N
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Description

Benzene-1,3,5-trisulfonic acid is an organic compound with the molecular formula C₆H₆O₉S₃. It is a derivative of benzene, where three sulfonic acid groups are attached to the 1st, 3rd, and 5th positions of the benzene ring. This compound is known for its high solubility in water and its strong acidic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,3,5-trisulfonic acid can be synthesized through the sulfonation of benzene using sulfur trioxide or oleum. The reaction typically involves heating benzene with sulfur trioxide at elevated temperatures, followed by hydrolysis to yield the trisulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous sulfonation processes where benzene is reacted with sulfur trioxide in a controlled environment. The reaction is carefully monitored to ensure complete sulfonation and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Benzene-1,3,5-trisulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonate salts, substituted benzene derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

Benzene-1,3,5-trisulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which benzene-1,3,5-trisulfonic acid exerts its effects involves its strong acidic nature and its ability to donate protons. The sulfonic acid groups interact with various molecular targets, leading to changes in chemical reactivity and solubility. These interactions are crucial in catalysis, where the compound facilitates the formation of reaction intermediates and products .

Comparison with Similar Compounds

Uniqueness: Benzene-1,3,5-trisulfonic acid is unique due to its three sulfonic acid groups, which confer higher acidity and solubility compared to its disulfonic and tricarboxylic counterparts. This makes it particularly useful in applications requiring strong acidic conditions and high solubility .

Properties

IUPAC Name

benzene-1,3,5-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O9S3/c7-16(8,9)4-1-5(17(10,11)12)3-6(2-4)18(13,14)15/h1-3H,(H,7,8,9)(H,10,11,12)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUBFLVZIXNHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50977273
Record name Benzene-1,3,5-trisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-99-2, 43052-65-9
Record name 1,3,5-Benzenetrisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Benzenetrisulfonic acid, sodium salt (1:3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043052659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC97189
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene-1,3,5-trisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Benzenetrisulfonic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NLH9NLT37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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